molecular formula C11H12BrF2N B1446179 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine CAS No. 1704073-19-7

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine

Cat. No.: B1446179
CAS No.: 1704073-19-7
M. Wt: 276.12 g/mol
InChI Key: FYAINCDJKNBPNB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine typically involves the reaction of 2-(difluoromethyl)phenylpyrrolidine with a brominating agent. One common method is the reaction of 2-(difluoromethyl)phenylpyrrolidine with copper bromide under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups influences its reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Bromo-4-(difluoromethyl)benzene: Similar in structure but lacks the pyrrolidine ring.

    4-Bromo-2-(difluoromethyl)pyridine: Contains a pyridine ring instead of a pyrrolidine ring

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

1-[2-bromo-4-(difluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2N/c12-9-7-8(11(13)14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAINCDJKNBPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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